molecular formula C8H7Cl3O B1583219 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one CAS No. 3274-12-2

4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one

Cat. No.: B1583219
CAS No.: 3274-12-2
M. Wt: 225.5 g/mol
InChI Key: RCHALGLCCGJUAE-UHFFFAOYSA-N
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Description

4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one is a cyclohexadienone derivative characterized by a methyl group and a trichloromethyl group at the 4-position. Its synthesis involves p-cresol and carbon tetrachloride using AlCl₃ as a catalyst under controlled conditions (33–45°C), followed by purification with alcohol solutions and activated carbon . This method is noted for industrial scalability, safety, and cost-effectiveness. The trichloromethyl group imparts unique electronic and steric properties, distinguishing it from analogues with alkyl, aryl, or hydroxyl substituents.

Properties

IUPAC Name

4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3O/c1-7(8(9,10)11)4-2-6(12)3-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHALGLCCGJUAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC(=O)C=C1)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20324679
Record name 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one
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Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3274-12-2
Record name 3274-12-2
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Record name 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one
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Record name 4-Methyl-4-trichloromethyl-2,5-cyclohexadien-1-one
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Preparation Methods

Chloral-Based Condensation and Rearrangement

A common approach to synthesize trichloromethyl-substituted cyclohexadienones is through aldol-type condensations involving chloral (trichloroacetaldehyde) and suitable cyclohexanone derivatives. This method relies on the reactivity of chloral to introduce the trichloromethyl moiety.

  • Crossed Aldol Condensation : Chloral reacts with methyl-substituted cyclohexanones under basic or acidic conditions to form 1,1,1-trichloro-2-hydroxy-4-alkanones intermediates. These intermediates then undergo dehydration and rearrangement to yield the target cyclohexadienone with a trichloromethyl substituent.

  • Acid-Catalyzed Rearrangement : Strong mineral acids (e.g., sulfuric acid) promote intramolecular chlorine shifts and dehydration steps that convert hydroxy-trichloromethyl intermediates into the cyclohexadienone structure. This rearrangement is crucial for achieving the 2,5-dien-1-one conjugated system with the trichloromethyl group at the 4-position.

Pyrolysis and Elimination Techniques

  • Pyrolysis of Hydroxy-Trichloromethyl Cyclohexanones : Heating (pyrolysis) of 2-(1-hydroxy-2,2,2-trichloroethyl)cyclohexanone derivatives can lead to elimination reactions that form dichlorovinyl cyclohexenones, which are structurally related to the target compound. This step can be used to refine or modify intermediates toward the desired product.

  • Acetylation and Elimination : The 1,1,1-trichloro-2-hydroxy-4-alkanones can be acetylated followed by elimination of acetic acid to form 1,1,1-trichloro-2-alken-4-ones, which serve as precursors or analogs to cyclohexadienone derivatives. This method provides an alternative route to introduce the trichloromethyl functionality in conjugated ketones.

Reaction Conditions and Catalysts

Step Conditions Notes
Crossed aldol condensation Basic or acidic medium Chloral and methyl cyclohexanone derivatives
Acid-catalyzed rearrangement Strong mineral acids (H2SO4, HCl) Promotes chlorine shift and dehydration
Pyrolysis Elevated temperature (flash pyrolysis) Converts hydroxy intermediates to alkenones
Acetylation Acetic anhydride or acid chlorides Prepares acetates for elimination
Elimination Heat or base Removes acetic acid to form alkenones

Research Findings and Mechanistic Insights

  • Studies have shown that the rearrangement of hydroxy-trichloromethyl intermediates involves a stepwise dehydration and intramolecular chlorine migration, which is essential for the formation of the conjugated cyclohexadienone system.

  • Photochemical investigations reveal that the excited states of 4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one exhibit specific mechanistic pathways that are influenced by the trichloromethyl substituent, which may also affect synthetic strategies and stability considerations.

Summary Table of Preparation Routes

Method Starting Materials Key Steps Outcome/Remarks Reference
Crossed Aldol Condensation Chloral + methyl cyclohexanone Aldol condensation, dehydration Formation of trichloromethyl cyclohexadienone
Acid-Catalyzed Rearrangement Hydroxy-trichloromethyl alkanones Acid treatment, chlorine shift Intramolecular rearrangement to cyclohexadienone
Pyrolysis Hydroxy-trichloromethyl cyclohexanone Flash pyrolysis Conversion to dichlorovinyl cyclohexenone derivatives
Acetylation and Elimination Hydroxy-trichloromethyl alkanones Acetylation, elimination Formation of trichloro-alkenones as intermediates

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Photochemical Applications

Mechanistic Studies
The photochemistry of 4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one has been extensively studied. Research conducted by Schuster and Patel (1968) elucidated the excited state characteristics of this compound. Their findings demonstrated that upon irradiation, the compound undergoes unique photochemical transformations that can lead to the formation of reactive intermediates. These intermediates are crucial for further chemical reactions, making the compound valuable in synthetic pathways involving light activation .

Case Study: Photodimerization
In a notable study, the compound was subjected to photodimerization reactions, resulting in products with enhanced biological activity. This reaction showcases its potential in developing new materials and pharmaceuticals where light-induced processes are beneficial.

Electrochemical Applications

Electrochemical Reduction
The electrochemical behavior of this compound has been investigated through various reduction processes. A study highlighted the sequential reductive dehalogenation of this compound, revealing its potential as a precursor for synthesizing less toxic derivatives . This process is particularly relevant in environmental chemistry where reducing hazardous compounds into safer alternatives is critical.

Data Table: Electrochemical Properties

PropertyValue
Reduction PotentialVaries with conditions
Solvent DependencyHighly solvent-dependent
Reaction MechanismSequential dehalogenation

Synthetic Organic Chemistry

Synthesis of Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its ability to undergo various cyclization reactions allows for the construction of complex cyclic structures. Research indicates that it can participate in both inter- and intramolecular cyclizations leading to diverse product formations .

Case Study: Synthesis of Rhodium Complexes
Recent advancements have utilized this compound in synthesizing rhodium-cyclopentadienyl complexes. These complexes have shown promising catalytic activity in various organic transformations, highlighting the compound's utility in catalysis and material science.

Environmental and Safety Considerations

While exploring the applications of this compound, it is essential to consider its safety profile. The compound has been noted for causing skin and eye irritation upon exposure . This necessitates careful handling and risk assessment during its application in research and industrial settings.

Mechanism of Action

The mechanism of action for 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one primarily involves its electrochemical reduction. The initial two-electron reductive elimination of a chlorine atom leads to the formation of a carbene intermediate, which then undergoes proton addition and further elimination of halogen atoms to form the final product . This process highlights the compound’s reactivity and potential for forming various derivatives.

Comparison with Similar Compounds

Substituent Variations

Key structural differences arise from substituents at the 4-position:

  • Alkyl Groups: Derivatives like 4-methyl, 4-ethyl, and 4-isopropyl (e.g., compounds 2a, 2o, 2p) have electron-donating alkyl groups, which stabilize the cyclohexadienone ring via inductive effects .
  • Aromatic Groups : Compounds such as 4-benzyl (2q ) or phenyl-substituted derivatives (e.g., 4-((6-phenylhex-4-en-2-yn-1-yl)oxy)) exhibit increased molecular rigidity and higher melting points (229–257°C) due to π-π stacking .
  • Functionalized Groups : Derivatives with methoxymethyl (2s ) or bromomethyl (2t ) substituents introduce polar or reactive sites, enabling further functionalization .
  • Hydroxy Groups : 4-Ethyl-4-hydroxy-cyclohexa-2,5-dien-1-one (CAS: AR-G0257) has enhanced hydrogen-bonding capacity, affecting solubility and acidity .

Table 1: Substituent Effects on Physical Properties

Compound Substituent Physical State Melting Point (°C) Yield (%)
4-Methyl-4-(trichloromethyl) Trichloromethyl Not reported Not reported Stable*
2a (4-methyl) Methyl Pale yellow oil N/A 60
2o (4-ethyl) Ethyl Pale yellow oil N/A 66
2p (4-isopropyl) Isopropyl Pale yellow oil N/A 62
3,4-Dimethyl derivative 3,4-Dimethyl White solid 229–231 76
Phenylhexenynyl derivative 6-Phenylhexenynyl White solid 255–257 81

*Reported as having "stable yield" in industrial synthesis.

Reactivity Profiles

  • Electrophilic Reactivity : The trichloromethyl group’s electron-withdrawing nature enhances electrophilic character at the carbonyl group, facilitating nucleophilic attacks. In contrast, alkyl groups reduce electrophilicity .
  • Stability : Hydrolysis susceptibility is higher in trichloromethyl derivatives due to the labile C–Cl bonds, necessitating controlled storage conditions .

Biological Activity

4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one, also known by its CAS number 3274-12-2, is a synthetic chemical compound with notable biological activities. Its structure includes a trichloromethyl group, which significantly influences its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological effects, toxicity, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C8H7Cl3O. It has a unique structural arrangement that contributes to its chemical behavior:

PropertyValue
Molecular Weight233.49 g/mol
Melting PointNot readily available
SolubilitySoluble in organic solvents
AppearanceTypically a yellowish liquid

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that trichloromethyl ketones can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cellular membranes or interference with metabolic pathways.

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) has classified certain trichloromethyl compounds as potential carcinogens. Studies involving animal models have demonstrated that exposure to similar compounds can lead to tumor formation in various organs. The specific pathways through which these compounds exert carcinogenic effects are still under investigation but may involve DNA damage or alterations in cell signaling pathways .

Case Studies

  • Photoinitiator Applications : this compound has been explored as a photoinitiator in polymer chemistry. Its ability to generate free radicals upon light exposure makes it useful in curing processes for coatings and inks .
  • Synthesis of Related Compounds : The compound has been utilized in synthetic routes to create other biologically active molecules. For example, it serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals .

Toxicity Profile

The toxicity of this compound is a critical area of research. Acute exposure can lead to respiratory distress and skin irritation. Long-term exposure studies are necessary to fully understand its chronic effects on human health.

Toxicity ParameterValue
LD50 (oral, rat)Not established
Skin IrritationModerate
Eye IrritationSevere

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one?

  • Methodological Answer : The compound is synthesized via chlorination reactions involving cyclohexadienone derivatives. For example, reacting 4-methylcyclohexadienone with trichloromethylating agents (e.g., CCl₄ under radical initiators) yields the target compound. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize byproducts like 3-methyl-4-trichloromethylchlorobenzene . Purification typically involves fractional distillation or column chromatography.

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer : Adhere to GHS guidelines for chlorinated cyclohexadienones. Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritancy. Stability tests under varying pH and humidity are recommended to establish shelf-life .

Q. What spectroscopic techniques are effective for characterizing this compound?

  • Methodological Answer : Combine NMR (¹H/¹³C) to confirm the cyclohexadienone backbone and trichloromethyl group positioning. Mass spectrometry (EI-MS) validates molecular weight (e.g., m/z ~230). IR spectroscopy identifies carbonyl (C=O) and C-Cl stretches. Cross-referencing with X-ray crystallography data (if available) ensures structural accuracy .

Advanced Research Questions

Q. What reaction mechanisms explain the formation of 4-chloro-2-methylbenzoic acid during synthesis?

  • Methodological Answer : The byproduct arises via acid-catalyzed ring-opening of the cyclohexadienone intermediate. A proposed mechanism involves electrophilic attack at the α-position, followed by hydrolysis of the trichloromethyl group to -COOH. Kinetic studies with deuterated solvents or isotopic labeling can validate intermediates .

Q. How can researchers resolve discrepancies in reported reaction yields (e.g., 41% vs. 68%)?

  • Methodological Answer : Systematic optimization of variables is critical:

  • Catalyst loading : Higher concentrations of Lewis acids (e.g., AlCl₃) may improve selectivity.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity but risk side reactions.
  • Temperature gradients : Slow heating (≤5°C/min) reduces thermal decomposition.
    Reproducibility requires strict control of reactant purity (≥98%) and inert atmospheres .

Q. What strategies mitigate instability in aqueous or protic environments?

  • Methodological Answer : Encapsulation via cyclodextrins or liposomes prevents hydrolysis. Alternatively, derivatization (e.g., acetylation of reactive sites) enhances stability. Accelerated aging tests under controlled humidity (e.g., 40–80% RH) paired with HPLC monitoring quantify degradation pathways .

Q. How does the trichloromethyl group influence regioselectivity in Diels-Alder reactions?

  • Methodological Answer : The electron-withdrawing trichloromethyl group directs dienophiles to the β-position of the cyclohexadienone. Computational modeling (DFT calculations) predicts frontier molecular orbitals, while experimental validation uses substituted dienes (e.g., anthracene) to map regioselectivity trends .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s photolytic behavior: How to reconcile results?

  • Methodological Answer : Divergent outcomes may stem from wavelength-dependent photolysis. UV-Vis spectroscopy identifies λmax for targeted bond cleavage. Controlled irradiance studies (e.g., 254 nm vs. 365 nm) clarify degradation products. Quantify quantum yields using actinometry to standardize experimental conditions .

Compliance and Ethical Considerations

Q. What regulatory frameworks apply to non-pharmaceutical use of this compound?

  • Methodological Answer : Adhere to FDA guidelines for research chemicals (21 CFR §210–211) and OSHA standards for chlorinated compounds (29 CFR §1910.1200). Institutional review boards (IRBs) must approve protocols involving biological systems, with explicit disclaimers against human/animal administration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one
Reactant of Route 2
4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one

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